molecular formula C16H13Cl2N3O5 B10878951 ethyl 4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-3-nitrobenzoate

ethyl 4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-3-nitrobenzoate

Cat. No.: B10878951
M. Wt: 398.2 g/mol
InChI Key: OKAHKFQRSAXIQN-UFWORHAWSA-N
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Description

Ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-nitrobenzoate: is a synthetic organic compound characterized by its complex structure, which includes a nitrobenzoate ester, a hydrazone linkage, and a dichlorohydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-nitrobenzoate typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    3,5-dichloro-2-hydroxybenzaldehyde+hydrazine hydratehydrazone intermediate\text{3,5-dichloro-2-hydroxybenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{hydrazone intermediate} 3,5-dichloro-2-hydroxybenzaldehyde+hydrazine hydrate→hydrazone intermediate

  • Esterification: : The hydrazone intermediate is then reacted with ethyl 4-bromo-3-nitrobenzoate in the presence of a base such as potassium carbonate (K₂CO₃) to form the final product. This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    hydrazone intermediate+ethyl 4-bromo-3-nitrobenzoateethyl 4-2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino-3-nitrobenzoate\text{hydrazone intermediate} + \text{ethyl 4-bromo-3-nitrobenzoate} \rightarrow \text{ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-nitrobenzoate} hydrazone intermediate+ethyl 4-bromo-3-nitrobenzoate→ethyl 4-2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino-3-nitrobenzoate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

  • Substitution: : The dichloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism by which ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-nitrobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydrazone linkage and nitro group are key functional groups that can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-benzoate: Lacks the nitro group, which may affect its reactivity and biological activity.

    Ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-methylbenzoate: Contains a methyl group instead of a nitro group, potentially altering its chemical and biological properties.

Uniqueness

Ethyl 4-{2-[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazino}-3-nitrobenzoate is unique due to the presence of both a nitro group and a hydrazone linkage, which confer distinct reactivity and potential biological activity. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H13Cl2N3O5

Molecular Weight

398.2 g/mol

IUPAC Name

ethyl 4-[(2E)-2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]hydrazinyl]-3-nitrobenzoate

InChI

InChI=1S/C16H13Cl2N3O5/c1-2-26-16(23)9-3-4-13(14(6-9)21(24)25)20-19-8-10-5-11(17)7-12(18)15(10)22/h3-8,20,22H,2H2,1H3/b19-8+

InChI Key

OKAHKFQRSAXIQN-UFWORHAWSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=C(C=C1)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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